4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-amine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or pain .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 2-methoxy-4-nitrophenol
- 4-{[(1-methyl-5-phenyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol
Uniqueness
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol stands out due to its unique combination of a pyrazole ring and a methoxyphenol moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-10(2)12(9-16-17)15-8-11-5-6-13(18)14(7-11)19-3/h5-7,9,15,18H,4,8H2,1-3H3 |
InChI Key |
WOHBVELTJQQEES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=C(C=C2)O)OC)C |
Origin of Product |
United States |
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